molecular formula C14H13N3O3 B1336966 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 900137-06-6

6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No. B1336966
M. Wt: 271.27 g/mol
InChI Key: LVECVVOZMOWPNV-UHFFFAOYSA-N
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Description

The compound 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that features a pyrazolopyridine core substituted with a furan moiety and a carboxylic acid group. This structure suggests potential biological activity and makes it a candidate for further chemical and pharmacological studies.

Synthesis Analysis

The synthesis of furan-containing pyridine derivatives can be achieved through multicomponent reactions involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates. These reactions proceed via tandem nucleophilic addition, [3 + 2]-cycloaddition, and ring transformation, yielding fully substituted furans . Although the specific synthesis of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is not detailed, similar methodologies could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of related compounds, such as 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, has been investigated using single crystal X-ray diffraction data. These studies focus on the molecular geometry in the solid state and the intermolecular interactions, such as hydrogen bonding and π-π interactions, which are crucial for the stability of the crystal structure . These findings provide insights into how similar furan-pyridine derivatives, including the compound of interest, might behave in the solid state.

Chemical Reactions Analysis

The reactivity of furan-pyridine derivatives can be complex, as demonstrated by the electrophilic substitution reactions of 2-(furan-2-yl)-1(3)H-imidazo[4,5-b]pyridine. Depending on the reaction conditions, either the furan ring or the pyridine fragment can undergo electrophilic attack, leading to various substitution patterns . This suggests that the compound may also exhibit diverse reactivity under different chemical conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid are not provided, related compounds offer some context. For instance, the crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine reveals details such as cell parameters, density, and molecular interactions that contribute to the stability of the compound . These properties are essential for understanding the behavior of the compound in various environments and could be indicative of the properties of the compound of interest.

Scientific Research Applications

Chemical Synthesis and Functionalization

The compound 6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives are noted for their ease of functionalization. Studies have indicated the ability to convert such compounds into various ester or amide derivatives, as demonstrated with similar pyrazole carboxylic acids. This characteristic is essential for creating a diverse array of compounds for different scientific applications, such as drug design and material science (Akçamur et al., 1997, Şener et al., 2002).

Library Creation and Combinatorial Chemistry

The structure of this compound allows for the creation of extensive libraries of fused pyridine-carboxylic acids, an approach used in combinatorial chemistry to generate a wide range of compounds for high-throughput screening. This process is crucial in the pharmaceutical industry for discovering new drugs. The libraries include diverse heterocycles like pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, among others (Volochnyuk et al., 2010).

Heterocyclic Compound Synthesis

The compound is also pivotal in the synthesis of various heterocyclic compounds. For instance, N-fused heterocyclic products have been synthesized using similar compounds as precursors. These heterocyclic structures are of significant interest due to their prevalence in biologically active compounds and their potential in pharmaceuticals (Ghaedi et al., 2015).

properties

IUPAC Name

6-(furan-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-8(2)17-13-10(7-15-17)9(14(18)19)6-11(16-13)12-4-3-5-20-12/h3-8H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVECVVOZMOWPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CO3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90429448
Record name 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

CAS RN

900137-06-6
Record name 6-(Furan-2-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90429448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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